2,5-Dibromo-4-fluorobenzotrifluoride

Description

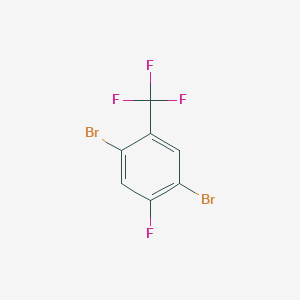

2,5-Dibromo-4-fluorobenzotrifluoride (CAS No. 415965-24-1) is a halogenated aromatic compound featuring a trifluoromethyl group (-CF₃) at the 1-position, bromine atoms at the 2- and 5-positions, and a fluorine atom at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and fluorine substituents influence reactivity and intermolecular interactions such as halogen bonding .

Properties

IUPAC Name |

1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYLUBCPAMKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Benzotrifluoride Derivatives

The most common synthetic route to 2,5-dibromo-4-fluorobenzotrifluoride involves stepwise bromination and fluorination of benzotrifluoride derivatives. The process typically includes:

- Bromination: Using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

- Fluorination: Incorporation of fluorine atoms is achieved through selective fluorination reagents such as silicon tetrafluoride (SiF4) or hydrogen fluoride (HF) under catalytic conditions.

- Solvents: Inert solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) are preferred to maintain stability and control reactivity.

- Temperature: Low temperatures are maintained to enhance selectivity and prevent over-bromination or side reactions.

- Catalysts: Lewis acids such as FeCl3 or AlCl3 facilitate electrophilic aromatic substitution reactions.

These conditions enable the selective substitution at the 2 and 5 positions by bromine and at the 4 position by fluorine on the benzotrifluoride ring.

Industrial Production Methods

In industrial-scale synthesis, continuous flow reactors are often employed to improve reaction control, scalability, and product consistency. Key features include:

- Photochemical Bromination: Utilization of light-induced bromination enhances the reaction efficiency and selectivity by generating bromine radicals under controlled conditions.

- Catalytic Fluorination: Catalysts improve fluorine incorporation efficiency, minimizing hazardous reagent usage and improving yields.

- Process Optimization: Parameters such as residence time, temperature, and reagent concentration are finely tuned to maximize purity and throughput.

Alternative Synthetic Routes and Catalytic Systems

Recent patent literature reveals alternative methods focusing on catalytic halogenation and cross-coupling techniques:

- Copper(I) Bromide and Palladium Catalysis: Use of copper(I) bromide (CuBr) and palladium-based catalysts (e.g., PdCl2, Pd(II) acetate) facilitates regioselective bromination and fluorination on trifluorotoluene derivatives.

- Sulfuric Acid as a Medium: Sulfuric acid can act as a solvent and catalyst to promote electrophilic substitution reactions, enhancing bromine incorporation at specific ring positions.

- Use of Potassium Bromide and Potassium Fluoride: These salts serve as halide sources in nucleophilic substitution reactions to introduce bromine and fluorine atoms selectively.

Summary of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | Benzotrifluoride derivatives (e.g., trifluorotoluene) |

| Brominating Agents | N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin |

| Fluorinating Agents | Silicon tetrafluoride, hydrogen fluoride |

| Catalysts | Iron (Fe), Aluminum chloride (AlCl3), Palladium complexes |

| Solvents | Dichloromethane, chloroform, sulfuric acid |

| Temperature | Low temperatures to moderate reactivity |

| Industrial Techniques | Continuous flow reactors, photochemical bromination |

| Alternative Methods | Copper(I) bromide and palladium catalysis |

Detailed Research Findings

- Selectivity Control: Research indicates that controlling the temperature and catalyst loading is crucial to achieve selective dibromination at positions 2 and 5, while fluorination occurs preferentially at position 4 due to electronic effects of the trifluoromethyl group.

- Catalyst Efficiency: Palladium-based catalysts have shown high efficiency in promoting halogenation reactions with minimal side products, improving overall yield and purity.

- Process Safety: Use of continuous flow reactors reduces risks associated with handling hazardous reagents like hydrogen fluoride and bromine, enabling safer scale-up.

- Purification: Post-reaction purification typically involves extraction, filtration, and column chromatography to isolate the target compound with high purity.

Reaction Scheme Overview

A generalized reaction scheme for the preparation is as follows:

- Start with benzotrifluoride or trifluorotoluene derivative.

- Subject to bromination using N-bromosuccinimide or equivalent brominating agent in the presence of Fe or AlCl3 catalyst in dichloromethane at low temperature.

- Introduce fluorine via selective fluorination using silicon tetrafluoride or hydrogen fluoride under catalytic conditions.

- Purify the resulting this compound by extraction and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzotrifluoride derivatives, which can be further functionalized for specific applications in organic synthesis and material science .

Scientific Research Applications

2,5-Dibromo-4-fluorobenzotrifluoride has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Chemical Biology: The compound is used in the study of biological systems and interactions, providing insights into molecular mechanisms and pathways

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,5-Dibromo-4-fluorobenzotrifluoride to other halogenated benzoic derivatives are highlighted below. Key differences lie in substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Substituents | Functional Group | Similarity Score |

|---|---|---|---|---|

| This compound | 415965-24-1 | 2-Br, 4-F, 5-Br, 1-CF₃ | Trifluoride | Reference |

| 4,5-Dibromo-2-fluorobenzoic acid | 289039-48-1 | 4-Br, 5-Br, 2-F, 1-COOH | Carboxylic acid | 0.95 |

| 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 | 4-Br, 2-F, 5-F, 1-COOH | Carboxylic acid | 0.94 |

| 5-Bromo-2-fluoro-4-methylbenzoic acid | 515135-65-6 | 5-Br, 2-F, 4-CH₃, 1-COOH | Carboxylic acid | 0.97 |

Key Findings:

Functional Group Impact : The trifluoromethyl group in this compound enhances electron-withdrawing effects compared to carboxylic acid derivatives, altering reactivity in nucleophilic substitution reactions .

Solubility and Stability : The -CF₃ group improves lipid solubility relative to -COOH-containing analogs, favoring applications in hydrophobic environments (e.g., polymer matrices) .

Similarity Scores : Compounds with methyl groups (e.g., 5-Bromo-2-fluoro-4-methylbenzoic acid) show higher similarity (0.97) due to comparable steric bulk, though electronic profiles differ significantly .

Limitations:

- Data on melting points, boiling points, and synthetic yields are absent in the provided evidence, necessitating further experimental validation.

- The compound with CAS 112704-79-7 (similarity 0.98) is unnamed in the evidence but likely shares a near-identical halogenation pattern .

Research Context and Methodologies

Structural analyses of related halogenated aromatics (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) employ X-ray crystallography to resolve bond angles and torsional strains, as seen in studies by Nishio et al. (2009) and Parsons et al. (2013) . These methods could be extended to this compound to quantify its conformational stability and intermolecular interactions.

Biological Activity

Overview

2,5-Dibromo-4-fluorobenzotrifluoride (DBFBT) is an organohalogen compound with the molecular formula C7H2Br2F4. It features a benzene ring substituted with bromine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This article explores the biological activity of DBFBT, including its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

DBFBT is characterized by its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. The presence of halogen atoms enhances its reactivity, making it a useful compound in various chemical synthesis processes.

The biological activity of DBFBT primarily stems from its ability to interact with biomolecules through electrophilic substitution. This interaction can lead to the modulation of enzyme activities and receptor functions, potentially resulting in therapeutic effects. The compound's mechanism can be summarized as follows:

- Electrophilic Interaction : DBFBT acts as an electrophile, reacting with nucleophiles in biological systems.

- Nucleophilic Substitution : It can substitute halogen atoms with various nucleophiles, affecting protein function and gene expression.

- Enzyme Modulation : By modifying specific amino acid residues in enzymes or receptors, DBFBT may alter their activities, leading to various biological outcomes.

Table 1: Biological Activity Summary of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of specific kinases | |

| Interaction with DNA | Forms adducts with DNA, potentially leading to mutagenesis | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of DBFBT on various cancer cell lines. The results indicated that DBFBT induced apoptosis at concentrations as low as 0.6 nM when combined with other compounds, demonstrating its potential as a chemotherapeutic agent. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Study 2: Enzyme Inhibition

Research has shown that DBFBT can inhibit specific kinases involved in cancer progression. The compound was tested against several kinases, revealing significant inhibitory effects that could be leveraged for therapeutic strategies targeting cancer metabolism.

Applications in Medicinal Chemistry

DBFBT serves as a valuable building block in the synthesis of more complex organic molecules used in pharmaceuticals. Its unique chemical properties make it suitable for developing novel therapeutic agents that target specific biological pathways.

- Drug Development : Ongoing research explores DBFBT's potential in designing drugs targeting cancer and infectious diseases.

- Material Science : Beyond medicinal applications, DBFBT is also investigated for use in advanced materials due to its electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dibromo-4-fluorobenzotrifluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation of a fluorobenzotrifluoride precursor. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Fluorination is often performed via halogen exchange using KF or CsF in polar aprotic solvents like DMF. Optimization involves adjusting temperature (80–120°C), stoichiometry of brominating agents, and monitoring reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the desired regioisomer .

Q. How is X-ray crystallography applied to determine the molecular structure of halogenated aromatic compounds like this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like dichloromethane/hexane. Data collection at low temperature (e.g., 100 K) minimizes thermal motion. Software suites like SHELXL refine structures by iteratively adjusting atomic positions and thermal parameters. Key metrics include R-factors (<5% for high-quality data) and residual electron density maps to validate halogen positions. For bromine-heavy compounds, absorption corrections are essential due to high electron density .

Q. What spectroscopic techniques are most effective for characterizing intermediate products during synthesis?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₃ groups) and ¹H NMR (aromatic coupling patterns) confirm regiochemistry.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions and isotopic patterns (e.g., Br²⁷/⁸¹ doublets).

- IR Spectroscopy : C-F stretching (~1250 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups.

Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms for bromo-fluorobenzotrifluoride derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates. For example, competing bromination pathways (electrophilic vs. radical mechanisms) can be distinguished by comparing activation energies. Solvent effects are incorporated using continuum models (e.g., SMD). Outputs include Fukui indices to predict regioselectivity and natural bond orbital (NBO) analysis to quantify hyperconjugation effects in CF₃ groups .

Q. What strategies address challenges in crystallographic refinement of halogenated aromatics with disordered substituents?

- Methodological Answer : For disordered bromine/fluorine atoms, split-site refinement in SHELXL partitions occupancy. Constraints (e.g., SIMU, DELU) stabilize thermal parameters. Twinning tests (e.g., ROTAX analysis) and Hirshfeld surface analysis validate intermolecular interactions (e.g., Br⋯Br contacts <3.5 Å). High-resolution data (d-spacing <0.8 Å) improves model accuracy .

Q. How do steric and electronic effects of CF₃ and Br groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The CF₃ group exerts strong electron-withdrawing effects, activating aryl bromides toward oxidative addition with Pd(0) catalysts. Steric hindrance from the 4-fluoro substituent may slow transmetallation. Systematic screening of ligands (e.g., SPhos, XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. THF) optimizes yields. Monitoring by ¹⁹F NMR tracks fluorinated byproducts .

Q. What analytical workflows reconcile conflicting spectroscopic data for regioisomeric impurities?

- Methodological Answer : Combine 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations differentiate 2,5-dibromo vs. 3,4-dibromo isomers. LC-MS with isotopic labeling (e.g., deuterated solvents) identifies mass fragments. Crystallographic data (if available) serves as a definitive reference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.